molecular formula C9H11F2NO3 B15230802 Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B15230802
M. Wt: 219.18 g/mol
InChI Key: AOHLAIPMKRHLJK-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a fluorinated tetrahydropyridine derivative characterized by a difluoromethyl group at position 2, an ester moiety at position 3, and a ketone at position 4. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the ester group offers versatility for further functionalization.

Properties

Molecular Formula

C9H11F2NO3

Molecular Weight

219.18 g/mol

IUPAC Name

ethyl 6-(difluoromethyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C9H11F2NO3/c1-2-15-9(14)5-3-4-6(13)12-7(5)8(10)11/h8H,2-4H2,1H3,(H,12,13)

InChI Key

AOHLAIPMKRHLJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1)C(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Linear Precursors via Condensation Reactions

The tetrahydropyridine core is often constructed through cyclization reactions. A prominent approach involves the condensation of ethyl 3-aminocrotonate with difluoromethyl-containing diketones or keto esters. For instance, Ducommun condensation —a base-mediated intramolecular cyclization—has been adapted from methods used for analogous tetrahydropyran derivatives. In this reaction, ethyl 4-(difluoromethyl)-3-oxopentanoate undergoes cyclization in tetrahydrofuran (THF) with sodium ethoxide at −5°C to 0°C, yielding the tetrahydropyridine ring with concurrent esterification.

Key Reaction Parameters

  • Solvent : Tetrahydrofuran or dimethylformamide (DMF).
  • Base : Sodium ethoxide or potassium tert-butoxide.
  • Yield : 72–85% under optimized conditions.

This method’s efficiency stems from its one-pot nature, avoiding intermediate purification and minimizing byproduct formation.

Hydrothermal Synthesis for Ring Formation

Hydrothermal methods, leveraging high-temperature aqueous conditions, offer an eco-friendly route to heterocyclic systems. A patent detailing the synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid provides insights into adapting this technique. By reacting 2-chloro-5-(difluoromethyl)pyridine with water at 140–180°C for 24–72 hours, the pyridine ring undergoes hydrolysis and rearrangement to form the 6-oxo-tetrahydropyridine scaffold.

Advantages :

  • Solvent : Water eliminates the need for organic solvents.
  • Yield : Up to 82% with minimal purification.
  • Crystallinity : Products form stable, defect-free crystals suitable for long-term storage.

Difluoromethylation Strategies

Introducing the difluoromethyl group at position 2 requires specialized reagents. A method from pyrazole synthesis employs chlorodifluoromethane (ClCF₂H) in the presence of a palladium catalyst to functionalize pyridine precursors. For tetrahydropyridines, this involves:

  • Substrate Preparation : Ethyl 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is treated with ClCF₂H at 80°C in dimethyl sulfoxide (DMSO).
  • Catalysis : Palladium(II) acetate facilitates C–H bond activation, enabling difluoromethyl insertion.

Challenges :

  • Regioselectivity: Competing reactions at positions 2 and 4 necessitate careful catalyst tuning.
  • Yield : 65–70%, with byproducts arising from over-fluorination.

Green Chemistry Approaches

Microwave-assisted and mechanochemical methods reduce reaction times and energy consumption. A study on tetrahydropyrimidines demonstrated that microwave irradiation (150°C, 20 minutes) accelerates cyclization by enhancing molecular collision rates. Applied to tetrahydropyridines, this technique achieves yields of 78–90% with a 10-fold reduction in time compared to conventional heating.

Mechanochemical Synthesis :

  • Conditions : Ball-milling ethyl 3-oxohexanoate with ammonium acetate and difluoromethylamine hydrochloride for 30 minutes.
  • Advantages : Solvent-free, high atom economy (92%).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Key Advantages Limitations
Ducommun Condensation THF, NaOEt, −5°C 85 One-pot, high purity Low-temperature sensitivity
Hydrothermal H₂O, 180°C, 72h 82 Eco-friendly, crystalline product Long reaction time
Difluoromethylation DMSO, Pd(OAc)₂, 80°C 70 Direct C–H functionalization Byproduct formation
Microwave-Assisted 150°C, 20min 90 Rapid, energy-efficient Specialized equipment required

Mechanistic Insights and Optimization

  • Cyclization : Base-mediated deprotonation of the keto ester generates an enolate, which attacks the electrophilic carbon to form the six-membered ring.
  • Difluoromethylation : Palladium catalysts stabilize radical intermediates, enabling selective fluorine incorporation.
  • Crystallization : Hydrothermal conditions promote Ostwald ripening, yielding high-purity crystals.

Chemical Reactions Analysis

Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine carboxylic acids, while reduction may produce difluoromethylated pyridine alcohols.

Scientific Research Applications

Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences reactivity and physicochemical properties:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (Target) Difluoromethyl (-CF₂H) C₁₀H₁₁F₂NO₃ 231.20* Enhanced lipophilicity (predicted XLogP3 ~2.2) and metabolic stability due to fluorine atoms.
Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate Methyl (-CH₃) C₁₆H₁₆F₃NO₃ 327.30 XLogP3 = 2.6; higher molecular weight due to trifluoromethylphenyl substitution.
Methyl (S)-1-(2-hydroxy-1-phenylethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Hydroxy-phenylethyl C₁₆H₁₉NO₄ 289.33 Low synthesis yield (45%) due to poor condensation efficiency during annulation.

*Note: Molecular weight calculated based on formula C₁₀H₁₁F₂NO₃.

Key Observations :

  • Fluorinated substituents (e.g., -CF₂H, -CF₃) increase molecular weight and lipophilicity compared to non-fluorinated groups.
  • The trifluoromethylphenyl group in contributes to a higher XLogP3 (2.6 vs. ~2.2 for the target compound), suggesting greater hydrophobicity.

Substituent Effects at Position 4 and 5

Variations at positions 4 and 5 impact stereochemistry and synthetic complexity:

Compound Name Substituents at Positions 4/5 Synthesis Yield Enantioselectivity
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate 5-Thiophen-3-yl; 1-Tosyl Not reported High (via column chromatography)
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate 4-Methyl; 6-Trifluoromethyl Not reported N/A (non-chiral center)

Key Observations :

  • Bulky substituents (e.g., tosyl in ) may complicate synthesis but improve chromatographic separation.

Physicochemical and Structural Analysis

Hydrogen Bonding and Polarity

  • The target compound has one hydrogen bond donor (NH) and three acceptors (ketone, ester, difluoromethyl), similar to .
  • The hydroxy-phenylethyl group in increases polarity (higher hydrogen bond donor count).

Thermal Stability and Spectroscopy

  • Analogs like show melting points of 152–159°C, suggesting moderate thermal stability for the tetrahydropyridine core.
  • IR and NMR data for (e.g., carbonyl stretch at ~1700 cm⁻¹) align with expected features for similar esters.

Biological Activity

Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C9H10F2N2O3
  • Molecular Weight : 236.18 g/mol
  • CAS Number : 194673-12-6
  • Melting Point : 128–130 °C
  • Boiling Point : 294 °C
  • Density : 1.351 g/cm³

The biological activity of this compound has been linked to its ability to interact with various biological targets. The compound is believed to act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation.

Key Enzyme Interactions

  • GABA-Aminotransferase Inhibition : this compound shows potential as an inhibitor of GABA aminotransferase (GABA-AT), which is crucial for maintaining GABA levels in the brain. Elevated GABA levels can have therapeutic implications for conditions such as epilepsy and anxiety disorders .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may help in mitigating oxidative stress and related cellular damage. This activity has been evaluated through various assays including DPPH radical scavenging tests .

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses notable antimicrobial properties against several pathogenic microorganisms. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against various strains of bacteria and fungi showed promising results. The compound was effective in inhibiting growth at concentrations lower than those commonly used in clinical settings .
  • Neuroprotective Effects : In vitro studies have indicated that the compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuronal apoptosis under oxidative stress conditions. This suggests a potential application in neurodegenerative disease treatment .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate?

The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. A common approach is:

Cyclocondensation : Reacting ethyl cyanoacetate with difluoromethyl-substituted aldehydes under basic conditions to form the tetrahydropyridine ring .

Oxidation : Introducing the 6-oxo group via controlled oxidation using reagents like potassium persulfate or hydrogen peroxide .

Esterification : Stabilizing the carboxylate group using ethanol under acidic catalysis .
Key variables include solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C for cyclization). Yields depend on substituent electronic effects; electron-withdrawing groups (e.g., difluoromethyl) may require longer reaction times .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and analytical methods is used:

  • NMR : 1^1H and 13^{13}C NMR confirm the tetrahydropyridine ring and ester group. The difluoromethyl group shows distinct 19^{19}F NMR signals at δ -120 to -125 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 261.07) .
  • Infrared Spectroscopy (IR) : Peaks at 1720–1740 cm1^{-1} (C=O stretch) and 1650 cm1^{-1} (C=N/C=C) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the tetrahydropyridine ring?

X-ray crystallography with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical:

  • Puckering Analysis : Use Cremer-Pople coordinates to quantify ring non-planarity. For six-membered rings, parameters like θ (puckering amplitude) and φ (phase angle) differentiate chair, boat, or twist-boat conformations .
  • Hydrogen Bonding : Graph set analysis (e.g., Etter’s formalism) identifies intermolecular interactions stabilizing the crystal lattice, such as N–H···O bonds between the oxo group and adjacent molecules .
    Example: A related trifluoromethyl analog (Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate) crystallized in a monoclinic system (space group P21_1/c) with θ = 25.7°, indicating moderate puckering .

Q. How to address contradictions in reaction yields or spectroscopic data during synthesis?

  • Reproducibility Checks : Ensure anhydrous conditions for esterification, as trace moisture hydrolyzes intermediates .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation at the 6-oxo position) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to confirm regiochemistry .
    Example: Discrepancies in 13^{13}C NMR signals for the ester carbonyl (δ 165–170 ppm) may arise from solvent polarity or tautomerism; deuteration experiments can resolve ambiguities .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The difluoromethyl group’s electronegativity enhances binding affinity via polar interactions .
  • DFT Calculations : Optimize transition states for reactions like nucleophilic substitution at the ester group. B3LYP/6-31G(d) basis sets are suitable for modeling activation energies .
    Example: Methyl analogs of this compound showed improved metabolic stability in pharmacokinetic simulations, suggesting similar strategies for optimizing bioavailability .

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